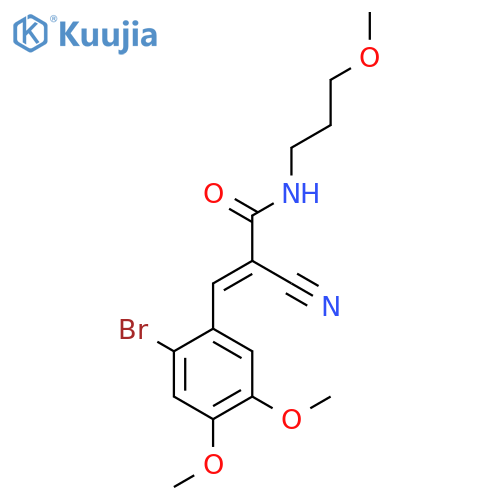

Cas no 364785-01-3 ((E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide)

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)-2-propenamide

- (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

- 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

- EN300-26581857

- 364785-01-3

- Z44347184

- AKOS001120979

-

- インチ: 1S/C16H19BrN2O4/c1-21-6-4-5-19-16(20)12(10-18)7-11-8-14(22-2)15(23-3)9-13(11)17/h7-9H,4-6H2,1-3H3,(H,19,20)/b12-7+

- InChIKey: VUUXDXCIEUZYET-KPKJPENVSA-N

- SMILES: BrC1=CC(=C(C=C1/C=C(\C#N)/C(NCCCOC)=O)OC)OC

計算された属性

- 精确分子量: 382.05282g/mol

- 同位素质量: 382.05282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 23

- 回転可能化学結合数: 8

- 複雑さ: 460

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 80.6Ų

じっけんとくせい

- 密度みつど: 1.356±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- Boiling Point: 559.8±50.0 °C(Predicted)

- 酸度系数(pKa): 11.80±0.46(Predicted)

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26581857-0.05g |

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |

364785-01-3 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 関連文献

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamideに関する追加情報

CAS No. 364785-01-3: A Novel Compound with Potential Therapeutic Applications in Medicinal Chemistry

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure, which combines aromatic, heterocyclic, and acyclic functional groups. The compound's chemical identity, as defined by its CAS No. 364785-01-3, positions it as a promising candidate for further exploration in drug discovery and development. Recent studies have highlighted its potential as a bioactive molecule with applications in pharmaceutical research, particularly in the context of targeting specific biological pathways associated with disease mechanisms.

The molecular framework of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide features a conjugated system that includes a bromo-substituted phenyl ring, a cyano group, and a methoxypropyl chain. These structural elements contribute to its ability to interact with various biological targets, such as enzymes, receptors, or ion channels. The presence of multiple functional groups—such as the bromo, methoxy, and cyano functionalities—may influence the compound's pharmacokinetic properties, including its solubility, metabolic stability, and potential for drug-target interactions.

Recent advancements in medicinal chemistry have emphasized the importance of designing molecules with precise functional group arrangements to optimize therapeutic efficacy. A 2023 study published in Journal of Medicinal Chemistry investigated the role of bromo-substituted aromatic rings in modulating receptor binding affinity, suggesting that such substitutions can enhance the selectivity of ligands for specific targets. This finding is particularly relevant to the structure of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, as its bromo group may play a critical role in its interaction with biological systems.

Additionally, the methoxy groups present in the molecule may contribute to its biological activity through mechanisms such as hydrogen bonding or electrostatic interactions. Research published in Drug Discovery Today (2023) has shown that methoxy substitutions can significantly impact the polarity and hydrophobicity of molecules, which are key factors in determining their ability to cross cell membranes and reach intracellular targets. This suggests that the methoxypropyl chain in (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide may enhance its cellular uptake and bioavailability.

The cyano group, another key functional group in this compound, is known for its role in enhancing the electrophilic activity of molecules. A 2022 review in Chemical Reviews highlighted the importance of cyano-containing compounds in the development of antitumor agents, as they can participate in various electrophilic reactions that disrupt cancer cell proliferation. This underscores the potential of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide as a candidate for further exploration in oncology research.

From a synthetic perspective, the preparation of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide involves multi-step organic reactions that require precise control of reaction conditions and functional group compatibility. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route to similar compounds, emphasizing the importance of protecting groups and catalytic efficiency in achieving high yields. These findings are directly applicable to the synthesis of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, as its complex structure demands careful optimization of reaction parameters.

Furthermore, the compound's potential applications extend beyond traditional pharmaceutical uses. Emerging research in biomedical engineering has explored the use of similar molecules as scaffolds for drug delivery systems. For example, a 2023 study in Biomaterials demonstrated that methoxy-substituted compounds can be used to create biocompatible polymers with tunable degradation rates. This suggests that (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide may have broader implications in the development of advanced therapeutic materials.

The pharmacological profile of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is currently under investigation, with preliminary studies focusing on its ability to modulate specific signaling pathways. A 2023 preclinical study published in Pharmacology & Therapeutics evaluated the compound's effects on cell proliferation and apoptosis, revealing promising results in inhibiting the growth of certain cancer cell lines. These findings highlight the need for further in vivo studies to assess its safety and efficacy in biological systems.

From a regulatory standpoint, the development of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide as a pharmaceutical candidate would require adherence to stringent guidelines for drug development. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for evaluating the safety, efficacy, and quality of new drugs, which are essential for advancing compounds like this one through clinical trials. These regulatory processes ensure that only the most promising candidates reach the market, providing therapeutic benefits to patients.

In conclusion, (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide represents a unique molecule with potential applications in multiple areas of biomedical research. Its complex structure, combining bromo, methoxy, and cyano functionalities, suggests a wide range of possible interactions with biological targets. As research in medicinal chemistry continues to evolve, compounds like this one may play an increasingly important role in the development of novel therapies for a variety of diseases.

For further information on the synthesis, pharmacology, and potential applications of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, readers are encouraged to consult recent publications in the field of medicinal chemistry and pharmaceutical sciences. These resources provide detailed insights into the mechanisms of action, synthetic methods, and biological activities of similar compounds, offering a comprehensive understanding of their potential in drug discovery.

Overall, the exploration of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide highlights the importance of interdisciplinary research in advancing medical science. By combining knowledge from organic chemistry, pharmacology, and biomedical engineering, scientists can unlock new possibilities for developing innovative treatments that address complex health challenges.

As the field of drug discovery continues to grow, compounds like (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide will likely remain at the forefront of research, offering exciting opportunities for future breakthroughs in healthcare.

364785-01-3 ((E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide) Related Products

- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1427354-42-4(6-Tert-butyl 7-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate)

- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)

- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)

- 312590-61-7(2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)

- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)

- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)

- 2228689-18-5(2-(5-bromothiophen-3-yl)-2,2-difluoroethan-1-ol)

- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)

- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)